molecular formula C24H27N3O5 B2468365 N-cyclohexyl-2-[3-(2,4-dimethoxyphenyl)-2,4-dioxoquinazolin-1-yl]acetamide CAS No. 909858-63-5

N-cyclohexyl-2-[3-(2,4-dimethoxyphenyl)-2,4-dioxoquinazolin-1-yl]acetamide

Cat. No.: B2468365
CAS No.: 909858-63-5
M. Wt: 437.496
InChI Key: DHKKNATURGYDOF-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-[3-(2,4-dimethoxyphenyl)-2,4-dioxoquinazolin-1-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, which is known for its biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-[3-(2,4-dimethoxyphenyl)-2,4-dioxoquinazolin-1-yl]acetamide typically involves multiple steps:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.

    Introduction of the Dimethoxyphenyl Group: This step involves the substitution reaction where the dimethoxyphenyl group is introduced to the quinazolinone core.

    Acetylation: The final step involves the acetylation of the intermediate compound to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-[3-(2,4-dimethoxyphenyl)-2,4-dioxoquinazolin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or organometallic compounds (Grignard reagents) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition or receptor binding.

    Medicine: It may have potential as a therapeutic agent, particularly in the treatment of diseases where quinazolinone derivatives are effective.

    Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N-cyclohexyl-2-[3-(2,4-dimethoxyphenyl)-2,4-dioxoquinazolin-1-yl]acetamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-cyclohexyl-2-(3,4-dimethoxyphenyl)acetamide: This compound shares a similar structure but lacks the quinazolinone core.

    N-cyclohexyl-2-(2,4-dimethoxyphenyl)acetamide: Similar to the target compound but with different substitution patterns on the phenyl ring.

Uniqueness

N-cyclohexyl-2-[3-(2,4-dimethoxyphenyl)-2,4-dioxoquinazolin-1-yl]acetamide is unique due to its combination of a quinazolinone core with a dimethoxyphenyl group. This structure imparts specific biological activities and chemical reactivity that distinguish it from other similar compounds.

Properties

CAS No.

909858-63-5

Molecular Formula

C24H27N3O5

Molecular Weight

437.496

IUPAC Name

N-cyclohexyl-2-[3-(2,4-dimethoxyphenyl)-2,4-dioxoquinazolin-1-yl]acetamide

InChI

InChI=1S/C24H27N3O5/c1-31-17-12-13-20(21(14-17)32-2)27-23(29)18-10-6-7-11-19(18)26(24(27)30)15-22(28)25-16-8-4-3-5-9-16/h6-7,10-14,16H,3-5,8-9,15H2,1-2H3,(H,25,28)

InChI Key

DHKKNATURGYDOF-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NC4CCCCC4)OC

solubility

not available

Origin of Product

United States

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